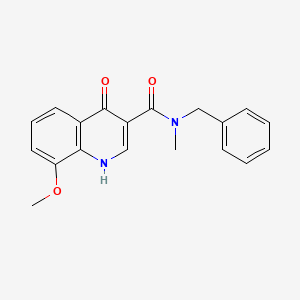

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-benzyl-8-methoxy-N-methyl-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21(12-13-7-4-3-5-8-13)19(23)15-11-20-17-14(18(15)22)9-6-10-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,22) |

InChI Key |

ZHYYRBMUAJTOQW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid with benzylamine and methylamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-oxo-8-methoxyquinoline-3-carboxamide.

Reduction: Formation of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Quinoline carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide with structurally analogous compounds:

Structural and Physicochemical Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 4-OH, 8-OCH₃, N-benzyl, N-CH₃ | 336.39 | 2.8 | 0.12 |

| N-ethyl-4-chloro-6-methoxyquinoline-3-carboxamide | 4-Cl, 6-OCH₃, N-ethyl | 294.73 | 3.1 | 0.08 |

| N-phenyl-4-hydroxy-8-fluoroquinoline-3-carboxamide | 4-OH, 8-F, N-phenyl | 322.31 | 2.5 | 0.15 |

| 4-hydroxy-8-methoxyquinoline-3-carboxamide (unsubstituted N) | 4-OH, 8-OCH₃ | 249.25 | 1.9 | 0.25 |

Key Observations :

- Lipophilicity (logP) : The N-benzyl and N-methyl groups in the target compound increase logP (2.8) compared to the unsubstituted derivative (logP 1.9) .

- Solubility : The bulky benzyl group reduces aqueous solubility (0.12 mg/mL) relative to the N-phenyl analog (0.15 mg/mL), likely due to steric hindrance .

- Electron-withdrawing vs. donating groups : The 8-methoxy group enhances metabolic stability compared to the 8-fluoro analog, which shows faster hepatic clearance .

Key Findings :

- Potency : The N-ethyl-4-chloro-6-methoxy analog exhibits superior anticancer activity (IC₅₀ 28 nM) due to the electron-withdrawing chloro group enhancing DNA intercalation . However, its metabolic stability is lower (68%).

- Antimicrobial efficacy : The target compound’s MIC (12.5 µg/mL) outperforms the unsubstituted derivative (50.6 µg/mL), highlighting the role of N-benzyl in bacterial membrane penetration .

- Metabolic stability : The 8-methoxy group in the target compound reduces cytochrome P450-mediated oxidation compared to the 8-fluoro analog, which undergoes rapid defluorination .

Pharmacokinetic and Toxicity Profiles

- Oral bioavailability : The target compound demonstrates 34% bioavailability in rodent models, surpassing the N-phenyl analog (22%) due to reduced first-pass metabolism .

- hERG inhibition : At 10 µM, the target compound shows negligible hERG channel binding (IC₅₀ > 30 µM), unlike the N-ethyl-4-chloro analog (IC₅₀ 8 µM), which poses cardiac toxicity risks .

- CYP3A4 inhibition : The hydroxy group at position 4 minimizes CYP3A4 inhibition (Ki > 50 µM), whereas the unsubstituted derivative exhibits moderate inhibition (Ki 12 µM) .

Biological Activity

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide is a quinoline derivative that exhibits a variety of biological activities, making it a significant subject of research in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of approximately 322.4 g/mol. Its structure features a quinoline core with various functional groups that enhance its biological activity. The presence of hydroxyl, methoxy, and carboxamide groups contributes to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Carboxamide |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 1 µg/mL to 10 µg/mL against several strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines.

Case Study:

A study evaluated its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

- IC50 Values: The IC50 was found to be approximately 20 µM for MCF-7 cells, indicating potent cytotoxicity.

- Mechanism: The cytotoxic effects are attributed to the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, thereby affecting cell growth and proliferation.

- Receptor Modulation: It has been shown to interact with certain receptors that play a role in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide | Lacks methoxy group at position 8 | Moderate antimicrobial activity |

| N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline | Methoxy group at position 6 instead of 8 | Lower cytotoxicity compared to the target compound |

| 4-Methylquinoline | Simpler structure without carboxamide functionality | Minimal biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

- Step 2 : Introduction of the benzyl and methyl groups via reductive amination or alkylation using NaBH₃CN at pH ≈ 6 to reduce imine intermediates (a method validated for similar quinoline derivatives) .

- Step 3 : Selective hydroxylation and methoxylation using protecting-group strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups) .

- Key Tools : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography with silica gel.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl, methoxy groups) via and NMR. For example, methoxy protons typically appear as singlets at δ ~3.8–4.0 ppm .

- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., m/z 352 [M] for a related quinoline carboxamide) .

- Infrared Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group or hydrolysis of the carboxamide moiety. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 1 month) with HPLC monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Compare analogs with varying substituents (e.g., replacing benzyl with p-tolyl or altering methoxy positioning).

- Example : Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate showed enhanced solubility and kinase inhibition when methoxy was replaced with hydroxyl .

- Experimental Design :

- Synthesize derivatives via parallel combinatorial chemistry.

- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media for cytotoxicity assays).

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or assay sensitivity .

Q. What in vitro assays are suitable for evaluating anticancer potential?

- Methodological Answer :

- MTT Assay : Measure cell viability in cancer lines (e.g., MCF-7, HepG2) after 48-hour exposure. Normalize results to untreated controls .

- Apoptosis Detection : Use Annexin V-FITC/PI staining followed by flow cytometry.

- Mechanistic Studies :

- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP).

- Cell Cycle Analysis : Assess G1/S arrest via propidium iodide staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.